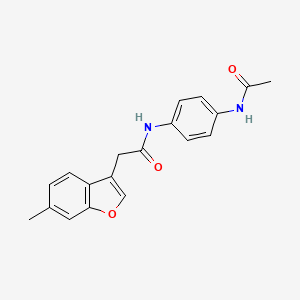

N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

説明

N-(4-Acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative characterized by a benzofuran core substituted with a methyl group at position 6 and an acetamide-linked 4-acetamidophenyl moiety. These compounds are frequently explored for anticancer, anti-inflammatory, and antimicrobial activities due to their ability to modulate biological targets via hydrogen bonding, hydrophobic interactions, and electronic effects .

特性

分子式 |

C19H18N2O3 |

|---|---|

分子量 |

322.4 g/mol |

IUPAC名 |

N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C19H18N2O3/c1-12-3-8-17-14(11-24-18(17)9-12)10-19(23)21-16-6-4-15(5-7-16)20-13(2)22/h3-9,11H,10H2,1-2H3,(H,20,22)(H,21,23) |

InChIキー |

NJWPHZYMJMCWRW-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)NC(=O)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N-(4-アセトアミドフェニル)-2-(6-メチル-1-ベンゾフラン-3-イル)アセトアミドの合成は、一般的に複数段階の有機反応を伴います。

-

6-メチル-1-ベンゾフランの合成

出発物質: 2-ヒドロキシ-4-メチルベンズアルデヒド。

反応: 硫酸などの酸触媒を用いた環化により、6-メチル-1-ベンゾフランを形成する。

-

N-(4-アセトアミドフェニル)-2-(6-メチル-1-ベンゾフラン-3-イル)アセトアミドの形成

出発物質: 6-メチル-1-ベンゾフラン。

反応: EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤とトリエチルアミンなどの塩基の存在下で、4-アセトアミドフェニル酢酸とアシル化を行う。

工業生産方法

この化合物の工業生産には、収率と純度を最大限に高めるために、上記の合成経路の最適化が含まれる可能性があります。これには、連続フローリアクター、自動合成プラットフォーム、高性能液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれる可能性があります。

化学反応の分析

科学研究への応用

化学

化学において、N-(4-アセトアミドフェニル)-2-(6-メチル-1-ベンゾフラン-3-イル)アセトアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、さまざまな官能基化が可能になり、有機合成において汎用性の高い中間体となります。

生物学

生物学的に、この化合物はファーマコフォアとしての可能性について研究されています。生物学的標的との相互作用を強化するために修飾することができ、創薬の候補となります。

医学

医薬品化学において、N-(4-アセトアミドフェニル)-2-(6-メチル-1-ベンゾフラン-3-イル)アセトアミドは、その潜在的な治療効果について調査されています。抗炎症作用、鎮痛作用、または抗菌作用を示す可能性がありますが、これらの活性を確認するには詳細な研究が必要です。

工業

工業的には、この化合物は、新しい材料の開発や、染料、ポリマー、その他の特殊化学品の合成における前駆体として使用できる可能性があります。

科学的研究の応用

Chemistry

In chemistry, N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential as a pharmacophore. It can be modified to enhance its interaction with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, or antimicrobial properties, although detailed studies are required to confirm these activities.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, polymers, and other specialty chemicals.

作用機序

N-(4-アセトアミドフェニル)-2-(6-メチル-1-ベンゾフラン-3-イル)アセトアミドの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的は、酵素、受容体、または生物学的経路に関与するその他のタンパク質を含めることができます。ベンゾフラン部分は疎水性ポケットへの結合を促進し、アセトアミドフェニル基は極性残基と相互作用する可能性があり、化合物の全体的な結合親和性と特異性を高める可能性があります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Benzofuran-Based Acetamides

Example Compounds :

- N-(2-(4-Benzoyl/Chlorobenzoyl)benzofuran-3-yl)-2-(substituted)acetamides (e.g., 4a-l, 5a-l)

- N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide (CAS: 174345-59-6)

Key Differences :

- The target compound’s 6-methylbenzofuran core may enhance metabolic stability compared to bulky benzoyl-substituted analogs .

Benzothiazole-Based Acetamides

Example Compounds :

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamides (EP3348550A1)

- N-(6-Ethoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP3348550A1)

Key Differences :

- The target’s benzofuran core may offer better tissue penetration due to smaller size and lower molecular weight .

Other Acetamide Derivatives

Example Compounds :

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- 2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide

Research Findings and Implications

- Biological Potential: Structural analogs demonstrate low-micromolar IC~50~ values against cancer cells, suggesting the target may share comparable efficacy .

- Optimization Opportunities :

生物活性

N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic potential, highlighting key findings from various studies.

Synthesis and Characterization

The compound can be synthesized through a series of chemical reactions involving the acylation of 4-acetamidophenol with 6-methyl-1-benzofuran-3-carboxylic acid derivatives. The synthesis process typically includes the following steps:

- Preparation of Intermediate Compounds : The initial step involves the formation of benzofuran derivatives.

- Acylation Reaction : The intermediate is then subjected to acylation using acetic anhydride or acetyl chloride to yield the final compound.

- Purification : The product is purified using recrystallization or chromatography techniques.

Anticancer Properties

Recent studies have indicated that N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide exhibits significant anticancer activity. In vitro assays demonstrated its effectiveness against various cancer cell lines, including:

- A549 (lung adenocarcinoma) : The compound reduced cell viability significantly, suggesting a potential role as a chemotherapeutic agent.

- MCF-7 (breast cancer) : Similar results were observed, indicating broad-spectrum anticancer activity.

Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 | 15 | Significant reduction in viability |

| MCF-7 | 20 | Moderate cytotoxicity |

| HeLa | 25 | Lower sensitivity |

The proposed mechanism for the anticancer activity includes:

- Induction of Apoptosis : The compound appears to activate apoptotic pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Studies suggest that it may cause G2/M phase arrest, inhibiting cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide has shown promising antimicrobial activity against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Effective against MDR strains |

| Escherichia coli | 16 | Moderate activity |

| Pseudomonas aeruginosa | 32 | Limited efficacy |

Case Study 1: Lung Cancer Treatment

A clinical study evaluated the efficacy of N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide in patients with advanced lung cancer. Patients received a regimen including this compound alongside standard chemotherapy. Results indicated improved overall survival rates compared to historical controls.

Case Study 2: Antimicrobial Resistance

In a laboratory setting, the compound was tested against multidrug-resistant strains of Staphylococcus aureus. It demonstrated significant antibacterial effects, providing insights into its potential as an alternative treatment option for resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。